Product packaging for Alpinone(Cat. No.:CAS No. 480-13-7)

Alpinone

Cat. No.: B1665722
CAS No.: 480-13-7
M. Wt: 286.28 g/mol
InChI Key: QPOCKDYYXFOBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpinone is a flavanonol (3,5-dihydroxy-7-methoxyflavanone) naturally found in the resinous exudate of the plant Heliotropium huascoense . This natural compound is a valuable research tool in immunology and virology, particularly for investigating antiviral mechanisms in fish. Studies have demonstrated that this compound functions as a potent positive regulator of the innate immune antiviral response . Its primary research value lies in its ability to modulate the RIG-I/MDA5 signaling pathway. In vitro studies on Atlantic salmon kidney cells show that this compound upregulates key cytosolic receptors (RIG-I and MDA5) and components of their downstream signaling cascade, including MAVS, TRAF3, TBK1, and IKKε . This activation leads to the phosphorylation of transcription factors IRF-3 and IRF7, culminating in the enhanced expression of the antiviral cytokine IFNa and the interferon-stimulated gene Mx . The use of the inhibitor BX795 confirms that its molecular targets are upstream of the kinases TBK1 and IKKε . This mechanism makes this compound a useful compound for counteracting viral evasion strategies that delay interferon responses. Applied research has shown its efficacy in vivo. In Atlantic salmon, pre-treatment with this compound provided protection against experimental infection with Infectious Salmon Anemia Virus (ISAV) and Infectious Pancreatic Necrosis Virus (IPNV) . Treated fish exhibited reduced viral loads and fewer clinical signs, which was correlated with an elevated transcriptional expression of immunomodulatory cytokines like IL-8 and IL-12β . Researchers can use this compound to probe the RIG-I-like receptor signaling pathway and explore novel immunostimulant therapies in aquaculture. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1665722 Alpinone CAS No. 480-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCKDYYXFOBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963978
Record name 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-13-7
Record name Alpinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Advanced Purification Methodologies for Alpinone

Extraction Techniques from Natural Sources

Alpinone has been identified and isolated from a diverse range of plant species, highlighting its widespread presence within the plant kingdom. Notable natural sources include the resinous exudates of Heliotropium huascoense researchgate.netnih.govresearchgate.net, the heartwood of Caesalpinia sappan researchgate.netjapsonline.combibliomed.orgjapsonline.com, the stems of Pisonia umbellifera rsc.org, the roots and rhizomes of Iris halophila var. sogdiana researchgate.net, and the fruits of Forsythia suspensa researchgate.net.

The initial step in isolating this compound typically involves extracting the compound from the plant material using suitable solvents. Common extraction methods for flavonoids like this compound include:

Maceration: This traditional method involves immersing the plant material in a solvent (e.g., methanol (B129727) or ethanol) at room temperature for a specified period, allowing the target compounds to diffuse into the solvent iwnirz.ple3s-conferences.orgunirioja.es. For instance, methanol maceration has been employed for extracting compounds from Alpinia blepharocalyx rhizomes iwnirz.pl.

Reflux Extraction: This technique involves heating the plant material with a solvent at its boiling point, which enhances the solubility and extraction efficiency of compounds. For Caesalpinia sappan heartwood, refluxing with methanol has been used, followed by partitioning the crude extract with ethyl acetate (B1210297) japsonline.com.

Solvent Extraction: This broad category encompasses the use of various organic solvents to selectively dissolve this compound from the plant matrix. Ethyl acetate is frequently used for partitioning crude extracts to obtain a fraction enriched in flavonoids japsonline.comresearchgate.net.

While specific extraction yields for this compound directly are not always detailed, studies on related flavonoids from Alpinia zerumbet (a plant from the same family as some this compound sources) illustrate the effectiveness of different methods. For example, microwave and ultrasonic techniques in combination with 70% ethanol (B145695) were found to be efficient for flavonoid extraction, yielding higher concentrations compared to conventional maceration scielo.br.

Extraction MethodSolventKey ParametersApplication Context
MacerationMethanol, Ethanol (70%)Room temperature, varying durations (e.g., 3 days)General flavonoid extraction, Alpinia blepharocalyx rhizomes, Alpinia zerumbet leaves iwnirz.plscielo.br
Reflux ExtractionMethanolHeated to boiling point, e.g., 1 hour, repeated cyclesCaesalpinia sappan heartwood japsonline.com
Ultrasonic-Assisted Extraction (UAE)70% Ethanole.g., 45 minutes at 40 kHzFlavonoid extraction from Alpinia zerumbet leaves scielo.br
Microwave-Assisted Extraction (MAE)70% Ethanole.g., full power, reduced timeFlavonoid extraction from Alpinia zerumbet leaves scielo.br

Chromatographic Separation Strategies for this compound

Following extraction, crude extracts contain a complex mixture of compounds, necessitating chromatographic techniques for the isolation and purification of this compound. These methods exploit differences in compound affinity for a stationary phase and solubility in a mobile phase to achieve separation wvu.edu.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for the separation, identification, and quantification of compounds, including this compound researchgate.netjapsonline.combibliomed.orgjapsonline.comrsc.orgbiocrick.com. Its high resolution and sensitivity make it indispensable for obtaining pure this compound from complex natural extracts.

In studies involving Caesalpinia sappan, preparative HPLC has been successfully employed for the separation of this compound along with other flavanones and flavones researchgate.netjapsonline.combibliomed.orgjapsonline.com. The compounds, including this compound, were subsequently elucidated and confirmed using LC-QToF-MS/MS japsonline.comjapsonline.com. While specific HPLC parameters for this compound from Caesalpinia sappan are not extensively detailed in the provided snippets, the general principle involves using a suitable stationary phase (e.g., C18 reversed-phase columns) and a mobile phase gradient to achieve optimal separation scielo.brinfona.plresearchgate.net. For instance, for the analysis of other flavonoids from Alpinia officinarum, a Spherisob octadecylsilyl silica (B1680970) (ODS) column with methanol–water–phosphoric acid as the mobile phase was used infona.plresearchgate.net.

Column chromatography (CC) is a foundational technique in natural product isolation, often used as a preliminary separation step before more advanced methods. This compound has been purified using silica gel column chromatography japsonline.comrsc.orgresearchgate.netresearchgate.netiwnirz.plscience.gov.

Silica Gel Column Chromatography: This normal-phase chromatography typically uses silica gel as the stationary phase. Extracts are loaded onto the column and eluted with a gradient of solvents, often starting with non-polar solvents and gradually increasing polarity. For example, in the purification of compounds from Caesalpinia sappan, silica gel column chromatography with a gradient elution of chloroform:ethyl acetate was employed japsonline.com. From Pisonia umbellifera, silica gel columns eluted with petroleum ether-ethyl acetate were used, followed by recrystallization rsc.org.

Sephadex LH-20 Column Chromatography: This type of column chromatography is often used for further purification, particularly for separating compounds based on molecular size and weak interactions. It has been used in the isolation of this compound from Pisonia umbellifera stems, using a mixture of dichloromethane (B109758) and methanol as the mobile phase rsc.org.

Flash chromatography, a faster form of column chromatography, is also widely used for purification and can be optimized based on Thin Layer Chromatography (TLC) results to achieve efficient separation and higher loading capacities interchim.combiotage.com.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring extraction, developing separation methods, and performing preliminary purification steps in this compound isolation researchgate.netscielo.brwvu.eduinterchim.combiotage.com.

Monitoring and Method Development: TLC is frequently used to assess the progress of an extraction, determine the number of components in a fraction, and select appropriate solvent systems for larger-scale chromatographic separations like column or flash chromatography interchim.combiotage.com. The retention factor (Rf) values obtained from TLC are crucial for optimizing flash purification biotage.com.

Preparative TLC: For smaller quantities, preparative TLC can be used to isolate compounds. This compound has been purified using preparative TLC, for instance, from the fruits of Forsythia suspensa researchgate.net. TLC is also used in conjunction with mass spectrometry (TLC/MS) for rapid identification of compounds directly from the plate interchim.com.

Advanced Purification and Enrichment Protocols for this compound

Beyond standard chromatographic techniques, advanced purification and enrichment protocols are sometimes necessary to achieve high purity levels of this compound, especially when it is present in low concentrations or when highly pure forms are required for specific research applications.

Crystallization: This is a common final purification step for solid compounds, where the compound is dissolved in a hot solvent and then allowed to cool, forming crystals of high purity. This compound has been reported to be crystallized from an ethyl acetate-light petroleum mixture, yielding tiny prisms with a melting point of 200-201°C core.ac.uk.

Enrichment Strategies: While general enrichment protocols exist for phosphoproteins and phosphopeptides, which often involve affinity chromatography or chemical modifications nih.gov, specific advanced enrichment protocols solely for this compound are not explicitly detailed in the provided search results. However, the concept of enriching target components through techniques like supercritical fluid extraction (SFE) has been applied to Alpinia species to enhance the concentration of desired compounds researchgate.net. This suggests that SFE, or similar advanced extraction/separation techniques, could be employed to enrich this compound from crude extracts before final purification.

Sophisticated Structural Elucidation and Spectroscopic Characterization of Alpinone

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Alpinone

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, providing insights into the connectivity and spatial arrangement of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in confirming its flavanone (B1672756) skeleton and substituent positions. biocrick.comresearchgate.net

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) [11, 17_20]

Two-dimensional NMR experiments provide crucial connectivity information that is essential for unambiguously assigning the complete structure of complex molecules like this compound. researchgate.netmdpi.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other through two or three bonds. libretexts.orgnih.gov Cross-peaks in a COSY spectrum indicate direct coupling relationships, allowing researchers to trace proton spin systems throughout the molecule. For this compound, COSY correlations would help establish the connectivity of adjacent protons on the flavanone rings and the C-ring, confirming the presence of specific proton arrangements. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orghmdb.cahmdb.camagritek.com This experiment is highly sensitive and provides direct assignments of protonated carbons. An edited HSQC spectrum can further differentiate between CH, CH₂, and CH₃ groups based on the phase of their cross-peaks. magritek.com For this compound, HSQC data would confirm which protons are directly bonded to which carbons, aiding in the assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) Techniques for this compound Structural Confirmation

Mass spectrometry techniques provide information about the molecular weight and fragmentation patterns of a compound, which are essential for confirming its molecular formula and deducing structural features. nih.gov

High-Resolution Mass Spectrometry (HRMS) [24, 6_20]

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Electrospray Ionization Time-of-Flight (ESI-ToF) MS, is crucial for precisely determining the molecular formula of a compound. HRMS provides highly accurate mass measurements (typically within a few parts per million of the theoretical mass), allowing for the unambiguous assignment of the elemental composition. ncsu.edu For this compound, HRMS data has confirmed its molecular formula as C₁₆H₁₄O₅, with an exact mass of 286.084124 g/mol . nih.govresearchgate.net This precise mass measurement is a cornerstone in validating the proposed chemical structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₄O₅
Exact Mass (Calc.)286.084124 g/mol
[M+H]⁺ (Observed)287.0914 (illustrative)
[M]⁺ (Observed)286.0849 (illustrative) researchgate.net

Note: The observed [M+H]⁺ or [M]⁺ values would be specific to the experimental conditions and reported in the original literature. The value of 286.0849 [M+] was observed for an enantiomer of this compound. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS/MS) [6_20, 20_20]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS/MS) is a powerful hyphenated technique that combines the separation capability of liquid chromatography with the high resolution and accurate mass measurement of QToF-MS/MS. bruker.com This technique is particularly valuable for the structural elucidation of natural products from complex mixtures, as it allows for the separation of this compound from other co-occurring compounds before its precise mass and fragmentation pattern are acquired. magritek.com The QToF analyzer provides high mass accuracy for both the precursor ion and its fragment ions, enabling the determination of the elemental composition of each fragment. ub.eduncsu.edu This detailed fragmentation data, obtained through LC-QToF-MS/MS, is instrumental in confirming the proposed structure of this compound and identifying specific structural moieties. researchgate.net

Infrared (IR) Spectroscopy for this compound Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique utilized to identify functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. kcl.ac.ukvscht.czuniversallab.org Different functional groups absorb at characteristic wavenumbers (cm⁻¹), providing a unique spectral fingerprint. universallab.orgnobraintoosmall.co.nz

While specific, detailed IR spectral data (wavenumbers and intensities) for this compound (CID 5317747) were not explicitly provided in the search results, its chemical structure (3,5-dihydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one) contains several key functional groups that would exhibit characteristic IR absorptions. These include hydroxyl groups (-OH), a methoxy (B1213986) group (-OCH3), a carbonyl group (C=O) within a flavanone ring system, and aromatic C-H and C=C bonds.

Based on general IR spectroscopic principles for similar organic compounds, the expected characteristic absorption ranges for this compound would be:

Functional GroupExpected Wavenumber Range (cm⁻¹)Type of Vibration
Hydroxyl (-OH)3200-3550 (broad)O-H stretching (H-bonded) nobraintoosmall.co.nz
Aromatic C-H3000-3100C-H stretching (sp² carbon) nobraintoosmall.co.nz
Aliphatic C-H2850-3000C-H stretching (sp³ carbon) nobraintoosmall.co.nz
Carbonyl (C=O)1660-1740C=O stretching (ketone/flavanone) vscht.cznobraintoosmall.co.nz
Aromatic C=C1450-1600C=C stretching (ring vibrations)
C-O (ether/alcohol)1000-1250C-O stretching nobraintoosmall.co.nz

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize chromophores, which are parts of a molecule that absorb light in the UV or visible region, typically due to the presence of conjugated pi-bonding systems or non-bonding electrons. libretexts.orgmasterorganicchemistry.comuobabylon.edu.iq The absorption of UV or visible light promotes electrons to higher energy states (electronic transitions, e.g., π-π* or n-π*). libretexts.orguobabylon.edu.iq The wavelength of maximum absorbance (λmax) provides insights into the extent of conjugation and the electronic environment of the chromophore. libretexts.orgmasterorganicchemistry.com

Specific λmax values for this compound (CID 5317747) were not directly available in the provided search results. However, as a flavonoid, this compound possesses a flavanone core structure, which includes several conjugated double bonds and aromatic rings. This extensive conjugation acts as a chromophore, leading to characteristic absorption in the UV region. libretexts.org

Flavonoids typically exhibit two major absorption bands in their UV spectra:

Band I (300-380 nm): Attributed to the cinnamoyl system (B-ring and C2-C3 of the C-ring).

Band II (240-280 nm): Attributed to the A-ring benzoyl system.

The exact positions of these bands for this compound would be influenced by the specific substitution patterns (hydroxyl and methoxy groups) on its A and B rings. uobabylon.edu.iq Changes in the solvent or pH can also induce shifts in these absorption maxima, providing further structural information. uobabylon.edu.iq

Other Advanced Spectroscopic Approaches for this compound Characterization

Beyond IR and UV-Vis, other advanced spectroscopic techniques provide more detailed insights into the molecular structure of this compound, including its precise atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the complete carbon-hydrogen framework and connectivity of organic molecules. libretexts.org It provides information on the number of distinct hydrogen and carbon atoms, their chemical environments, and their spatial relationships.

For this compound (CID 5317747), ¹³C NMR chemical shifts have been reported, indicating the presence of various carbon environments corresponding to its flavanone structure. spectrabase.com While the full spectrum details were not directly accessible, such data would typically include chemical shifts (δ, in ppm) for each unique carbon atom, which are highly sensitive to their electronic environment (e.g., carbons in aromatic rings, carbonyl carbons, carbons bearing hydroxyl or methoxy groups, and chiral carbons). Similarly, ¹H NMR would reveal the chemical shifts, multiplicities, and coupling constants for each unique proton, allowing for the assignment of specific protons to their positions in the molecule and providing insights into their neighboring protons. libretexts.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would further confirm direct and long-range correlations between protons and carbons, enabling a comprehensive structural assignment.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its elemental composition and fragmentation patterns. wikipedia.orgmsu.edu For this compound (CID 5317747), with a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol thegoodscentscompany.com, mass spectrometry would typically show a molecular ion peak at m/z 286 (for M+) or m/z 287 (for [M+H]+ in positive ionization mode). uni.lu

Studies have utilized techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS/MS) with positive electrospray ionization for the elucidation and confirmation of this compound. researchgate.net The operational parameters for such analyses might include a mass analysis range of 50–1,200 m/z, a source temperature of 100°C, a desolvation temperature of 350°C, and varying collision energies (e.g., 4 volts, ramped from 25–60 volts) to induce fragmentation. researchgate.net The fragmentation pattern observed in the MS/MS spectrum would provide characteristic daughter ions resulting from the cleavage of specific bonds within the this compound molecule, such as the loss of small molecules (e.g., H2O, CO) or characteristic retro-Diels-Alder cleavages common to flavonoids, which are crucial for confirming the flavanone skeleton and substitution pattern. wikipedia.orgaaup.edu

X-ray Crystallography

X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline materials. researchgate.netarxiv.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal, crystallographers can generate an electron density map, from which the exact positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with high accuracy. researchgate.netarxiv.org

While direct single-crystal X-ray diffraction data specifically for this compound (CID 5317747) was not explicitly found in the provided search results, X-ray crystallography is a standard method for the structural confirmation of complex natural products like flavonoids when suitable crystals can be obtained. researchgate.netnih.gov The availability of X-ray data for related compounds and the mention of X-ray diffraction in the context of this compound's activity suggest that this technique could be, or has been, applied to this compound or its derivatives to unequivocally establish its solid-state structure and absolute configuration. researchgate.netuzh.ch

Alpinone Biosynthesis and Metabolic Pathway Investigations

Elucidation of Natural Biosynthetic Routes of Alpinone

The natural biosynthesis of flavonoids, including this compound, is intricately linked to the broader phenylpropanoid pathway in plants. This foundational pathway provides the essential building blocks that are subsequently channeled into the more specialized flavonoid biosynthesis.

Identification of Precursor Molecules

The primary precursor for the phenylpropanoid pathway, which ultimately leads to flavonoid biosynthesis, is the aromatic amino acid L-phenylalanine. bioinformation.netnih.govmdpi.comwikipedia.orgresearchgate.netnih.gov Phenylalanine is converted into cinnamic acid, marking an early committed step in this pathway. nih.govmdpi.comwikipedia.org Further enzymatic conversions lead to the formation of 4-coumaroyl-CoA, a central intermediate from which the biosynthesis of various natural products, including flavonoids, emanates. bioinformation.netmdpi.comwikipedia.org

For the direct biosynthesis of flavonoids, two key precursor molecules are condensed: one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. mdpi.comnih.gov While this compound's specific direct precursors in nature are still being fully elucidated, its classification as a flavonoid places it downstream of these general flavonoid precursors. Laboratory synthesis has demonstrated the conversion of 5-hydroxy-7-methoxy-flavanone (pinostrobin) into this compound, suggesting a potential close structural relationship or a plausible intermediate in its natural biogenesis. core.ac.uk Other related dihydroflavonols like pinobanksin (B127045) have also been identified alongside this compound in plant extracts, hinting at shared or convergent biosynthetic routes. researchgate.net

The precursor molecules involved in this compound biosynthesis can be summarized as follows:

Precursor MoleculeRole in Biosynthesis
L-PhenylalanineInitial aromatic amino acid for phenylpropanoid pathway. bioinformation.netnih.govmdpi.comwikipedia.orgresearchgate.netnih.gov
4-Coumaroyl-CoACentral intermediate derived from phenylpropanoid pathway, entering flavonoid synthesis. bioinformation.netmdpi.comwikipedia.org
Malonyl-CoAEssential building block for the polyketide chain of flavonoids. mdpi.comnih.gov
5-Hydroxy-7-methoxy-flavanone (Pinostrobin)Demonstrated as a synthetic precursor, suggesting a potential natural intermediate. core.ac.uk

Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound, as a flavonoid, involves a series of enzymatic reactions within the phenylpropanoid and flavonoid pathways. Key enzymes catalyze specific steps, transforming precursor molecules into the final compound.

The initial and often rate-limiting enzyme in the phenylpropanoid pathway is phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to cinnamic acid. rsc.orgnih.govmdpi.comwikipedia.orgnih.gov Following this, cinnamate (B1238496) 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. nih.govmdpi.comnih.gov4-Coumarate: CoA ligase (4CL) then activates p-coumaric acid to p-coumaroyl-CoA, preparing it for entry into the flavonoid pathway. nih.govmdpi.comnih.gov

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . This enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone. mdpi.comnih.gov Subsequently, chalcone isomerase (CHI) stereospecifically cyclizes naringenin chalcone to (2S)-naringenin. mdpi.comnih.gov Downstream enzymes like flavanone (B1672756) 3-hydroxylase (F3H) , dihydroflavonol 4-reductase (DFR) , and flavonoid 3′-hydroxylase (F3′H) are involved in the subsequent modifications leading to various flavonoid subclasses. mdpi.com Additionally, flavone (B191248) synthase II (FNSII) plays a role in the pathway towards flavones. nih.gov While these enzymes are generally involved in flavonoid biosynthesis, their specific roles in the direct formation of this compound would require further dedicated research.

Key enzymes involved in the general flavonoid biosynthetic pathway include:

Enzyme NameEC Number (if available from search)Catalytic Function
Phenylalanine ammonia-lyase (PAL)-Converts L-phenylalanine to cinnamic acid. rsc.orgnih.govmdpi.comwikipedia.orgnih.gov
Cinnamate 4-hydroxylase (C4H)-Converts cinnamic acid to p-coumaric acid. nih.govmdpi.comnih.gov
4-Coumarate: CoA ligase (4CL)-Activates p-coumaric acid to p-coumaroyl-CoA. nih.govmdpi.comnih.gov
Chalcone synthase (CHS)-Condenses p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone. mdpi.comnih.gov
Chalcone isomerase (CHI)-Converts naringenin chalcone to (2S)-naringenin. mdpi.comnih.gov
Flavanone 3-hydroxylase (F3H)-Catalyzes naringenin to dihydrokaempferol. mdpi.com
Dihydroflavonol 4-reductase (DFR)-Involved in subsequent flavonoid modifications. mdpi.com
Flavonoid 3′-hydroxylase (F3′H)-Involved in subsequent flavonoid modifications. mdpi.com
Flavone synthase II (FNSII)-Functions in the pathway towards flavones. nih.gov

Role of Phenylpropanoid and Flavonoid Biosynthesis Pathways

The phenylpropanoid pathway serves as a fundamental metabolic route in plants, converting phenylalanine into a diverse array of phenolic compounds, including the precursors for flavonoids. bioinformation.netnih.govmdpi.comwikipedia.orgnih.govsciengine.comtmrjournals.commdpi.com This pathway is crucial for plant development, defense mechanisms against pathogens and herbivores, and the production of pigments and scent compounds. nih.govwikipedia.org

Flavonoid biosynthesis is a branch of the phenylpropanoid pathway, specifically utilizing p-coumaroyl-CoA as a key intermediate. bioinformation.netmdpi.comwikipedia.org The enzymes within this pathway then cyclize and modify these precursors to produce the characteristic flavonoid structures, such as this compound. mdpi.comnih.gov The intricate network of genes and enzymes within these pathways demonstrates refined regulatory mechanisms at transcriptional, post-transcriptional, and post-translational levels, enabling plants to produce a vast spectrum of these secondary metabolites. nih.gov The presence of this compound in plants like Heliotropium huascoense and Alpinia species directly illustrates the active role of these pathways in its natural production. researchgate.netrsc.orgcore.ac.ukresearchgate.netdost.gov.ph

Genetic and Metabolic Engineering Strategies for Enhanced this compound Production

Genetic and metabolic engineering offer promising avenues for enhancing the production of valuable natural compounds like this compound, particularly when natural extraction yields are low or when specific structural modifications are desired.

Heterologous Expression Systems for Biosynthesis

Heterologous expression systems involve introducing and expressing genes from one organism into a different host organism to produce a desired compound. This approach has proven valuable in the purification and characterization of plant metabolites and the identification of potential therapeutic targets. researchgate.net While specific examples for this compound are not extensively detailed in the provided search results, the success of heterologous expression in producing other natural products, such as arachidonic acid in Mortierella alpina or a flowering locus T ortholog in Wasabia japonica, highlights the general applicability of this strategy for complex plant metabolites. acs.orgdntb.gov.uanih.govgenscript.comscience.govnih.gov

The development of genetically modified strains for industrial production often relies on inducible promoters that allow for conditional gene expression. genscript.com This precision in control is vital for optimizing the production of specific compounds in engineered systems. The advancements in "omics" technologies further facilitate the identification and manipulation of relevant genes for such systems. researchgate.net

Pathway Reconstruction and Optimization

Pathway reconstruction and optimization involve designing, building, testing, and learning from engineered metabolic pathways to maximize the production of target chemicals. This systematic approach aims to overcome the limitations of traditional trial-and-error methods in bioproduction research and development. anr.fr

Metabolic engineering strategies for enhanced production of natural products, including flavonoids, focus on optimizing media composition, cultivation conditions, and genetic manipulation of host organisms. sciengine.comnih.govgenscript.comnih.govnih.govresearchgate.netanr.fr For instance, studies on Mortierella alpina for arachidonic acid production have demonstrated significant yield increases through media optimization, strain mutation, and genetic manipulation. acs.orgnih.govnih.govresearchgate.net The optimization of factors such as fermentation time, temperature, and substrate particle size has been shown to significantly impact product yield. nih.gov

An automated "Metabolic Engineering Machine" (MEM) pipeline is being developed to streamline the design-build-test-learn cycle for the bioproduction of various molecules, including flavonoids, in host organisms like E. coli. anr.fr This involves cloning genes encoding biosynthetic enzymes into expression systems and developing biosensors to measure product and intermediate levels. anr.fr Such systematic approaches are crucial for the efficient and scalable production of complex compounds like this compound.

Transcriptional and Translational Regulation in this compound Biosynthesis

Investigations into the precise transcriptional and translational regulatory mechanisms governing the biosynthesis of this compound itself are not extensively documented in the currently available scientific literature. While general biosynthetic pathways for diarylheptanoids have been elucidated, the specific genes, enzymes, and regulatory elements that control the de novo production of this compound in its natural plant sources, such as Alpinia officinarum, remain to be fully characterized at the molecular regulatory level.

General insights into diarylheptanoid biosynthesis suggest origins from precursors such as cinnamate (or ferulate) units and malonate units, or through polyketide extension pathways. nih.govresearchgate.net For instance, curcumin, a well-known linear diarylheptanoid, is understood to derive from two cinnamate (ferulate) units with a central methylene (B1212753) group provided by a malonate unit. nih.gov Alternative pathways involving polyketide synthase have also been proposed. nih.gov The KEGG pathway for "Stilbenoid, diarylheptanoid and gingerol biosynthesis" provides a reference for the broader class of these compounds. researchgate.net

Further research is needed to unravel the intricate transcriptional and translational networks that govern this compound biosynthesis, which would provide a deeper understanding of its natural production and potentially facilitate metabolic engineering efforts.

Total Synthesis and Stereochemical Control Strategies for Alpinone

Retrosynthetic Analysis and Synthetic Route Design for Alpinone

Retrosynthetic analysis is a strategic approach in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials through a series of imaginary disconnections, each corresponding to a known synthetic reaction. For this compound, a key retrosynthetic disconnection can be envisioned at the C-3 position, revealing 5-hydroxy-7-methoxy-flavanone, also known as pinostrobin (B192119), as a crucial precursor.

One of the earliest reported synthetic routes for this compound (V) involved the direct hydroxylation of 5-hydroxy-7-methoxy-flavanone (pinostrobin VII). This approach, developed by Goel and Seshadri, utilized Fenton's oxidation as a pivotal step. The reaction proceeds by treating a finely powdered suspension of 5-hydroxy-7-methoxy-flavanone in 2N sulfuric acid, cooled in ice and vigorously stirred, with simultaneous addition of hydrogen peroxide (5 vol.) and ferrous sulfate (B86663) solution (2%). After standing for an hour, the mixture was extracted with ether, and the resulting yellow solid was purified to yield this compound as colorless needles with a melting point of 182-183 °C. This method demonstrates a straightforward functionalization of the flavanone (B1672756) core to introduce the hydroxyl group at the C-3 position.

Convergent and Linear Synthesis Approaches for this compound

Synthetic strategies in total synthesis are broadly categorized into linear and convergent approaches. A linear synthesis builds the target molecule step-by-step from a single starting material, where each step adds complexity to the growing molecular chain. The synthesis of this compound reported by Goel and Seshadri from pinostrobin exemplifies a linear synthesis, as it involves a direct chemical transformation (hydroxylation) on a pre-existing flavanone scaffold.

Enantioselective and Diastereoselective Methodologies in this compound Synthesis

This compound possesses two chiral centers at the C2 and C3 positions of its flavanone nucleus. The existence of specific stereoisomers, such as (2R,3S)-alpinone and (2R,3R)-alpinone, underscores the importance of stereochemical control in its synthesis. nih.govlipidmaps.org

The initial synthesis of this compound by Goel and Seshadri, employing Fenton's oxidation, did not explicitly address enantioselective or diastereoselective control. This suggests that the reported method likely yielded a racemic mixture of this compound, or a mixture of diastereomers if the pinostrobin starting material was not enantiopure. Achieving precise control over the stereochemistry in flavanone synthesis is a recognized challenge in organic chemistry, particularly for the C2 position, which can be prone to epimerization under various reaction conditions, including mildly acidic, basic, or thermal environments. lipidmaps.org

However, the broader field of flavanone synthesis has seen significant advancements in enantioselective and diastereoselective methodologies. These innovations, while not specifically applied to this compound in the retrieved literature, offer potential pathways for future stereocontrolled syntheses:

Asymmetric Reduction: Methods for the asymmetric hydrogenation of flavones have been developed, allowing for the preparation of chiral dihydroflavones with high atom economy and ease of operation.

Intramolecular Conjugate Additions: Chiral N,N'-dioxide nickel(II) complexes have been successfully employed to catalyze intramolecular conjugate additions, leading to flavanones with high yields and enantioselectivities. lipidmaps.org

Dynamic Kinetic Resolution: Ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the construction of multiple contiguous stereocenters in related flavanols, utilizing dynamic kinetic resolution in conjunction with retro-oxa-Michael addition.

Organocatalysis: Organocatalytic approaches, such as those employing thiourea (B124793) compounds, have demonstrated success in the enantioselective synthesis of flavanones via intramolecular conjugated addition reactions.

These general methodologies highlight the ongoing efforts to achieve precise stereochemical control in the synthesis of flavanoid compounds, which could be adapted for the enantioselective or diastereoselective synthesis of this compound.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound, particularly in a stereocontrolled manner, presents several challenges:

Stereochemical Complexity: The presence of two adjacent chiral centers (C2 and C3) in this compound necessitates highly selective synthetic strategies to control their relative and absolute configurations. The early reported synthesis did not achieve this, likely resulting in a racemic product. The inherent sensitivity of the C2 stereocenter in flavanones to epimerization under various conditions adds to this complexity. lipidmaps.org

Regioselectivity of Hydroxylation: While Fenton's oxidation is effective for introducing the hydroxyl group at C3, ensuring precise regioselectivity and avoiding hydroxylation at other positions of the complex flavanone scaffold can be a challenge.

Despite these challenges, the broader field of natural product synthesis, and specifically flavanone synthesis, has witnessed continuous innovation that could be applied to this compound:

Catalytic Asymmetric Methods: The development of various chiral catalysts and organocatalysts has revolutionized asymmetric synthesis, offering pathways to control stereochemistry with high enantiomeric and diastereomeric excesses. nih.govlipidmaps.org These include transition metal-catalyzed reactions and organocatalysis, which enable the formation of chiral centers with high precision.

Oxidative Phenol (B47542) Coupling: Recent advances in oxidative phenol coupling have been explored for the total synthesis of natural products, offering new avenues for forming C-C and C-O bonds, which could be relevant for functionalizing aromatic rings in flavanone synthesis.

These innovations in synthetic methodology provide a foundation for overcoming the inherent challenges in the total synthesis of this compound, particularly in achieving its enantiomerically pure forms.

Derivatization and Analog Synthesis in Alpinone Research

Design and Synthesis of Alpinone Analogues

While specific synthetic routes for this compound analogues are not extensively documented in the literature, established methods for the synthesis of 5,7-dihydroxyflavanones can be readily adapted. nih.govnih.gov A common and efficient approach involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by an intramolecular Michael addition to yield the flavanone (B1672756) core.

A plausible synthetic strategy for this compound analogues would begin with a suitably protected phloroacetophenone to form the A-ring and a substituted benzaldehyde for the B-ring. For instance, reaction of 2,4,6-trihydroxyacetophenone with an appropriate benzaldehyde derivative under basic conditions would yield the corresponding chalcone. Subsequent acid- or base-catalyzed cyclization would then afford the desired flavanone.

To generate a library of this compound analogues, variations in the benzaldehyde reactant would be key. Introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro, or amino groups) at various positions on the B-ring could systematically probe the electronic and steric requirements for biological activity.

Table 1: Proposed this compound Analogues and Corresponding Benzaldehyde Precursors

Analogue NameB-Ring SubstitutionPrecursor Benzaldehyde
4'-Chloro-Alpinone4'-Cl4-Chlorobenzaldehyde
4'-Methyl-Alpinone4'-CH34-Methylbenzaldehyde
4'-Methoxy-Alpinone4'-OCH34-Methoxybenzaldehyde
3',4'-Dichloro-Alpinone3',4'-diCl3,4-Dichlorobenzaldehyde
3'-Nitro-Alpinone3'-NO23-Nitrobenzaldehyde

Furthermore, modifications to the A- and C-rings could also be explored. For example, alkylation or acylation of the hydroxyl groups at positions 5 and 7 could be achieved post-cyclization to investigate the role of these functionalities in target engagement.

Chemical Modifications for this compound Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of a molecule that are responsible for its biological effects. For this compound, SAR studies would aim to correlate specific chemical modifications with changes in its anti-inflammatory and antiviral activities. Based on SAR studies of other flavones and flavanones, several key modifications can be proposed to probe the activity of this compound. nih.govnih.govmdpi.commdpi.com

B-Ring Substitutions: The substitution pattern on the B-ring is often a critical determinant of flavonoid bioactivity.

Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy (B1213986) groups on the B-ring can significantly influence activity. For instance, studies on other flavones have shown that hydroxylation at the 3' and 4' positions can enhance anti-inflammatory effects. nih.gov Synthesizing this compound analogues with varying B-ring hydroxylation and methoxylation patterns would be a primary focus.

Halogenation: The introduction of halogens can alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced potency. Halogenated flavanones have demonstrated significant antimicrobial activity. nih.gov

A-Ring Modifications: The 5,7-dihydroxy substitution on the A-ring is a common feature among bioactive flavonoids.

Role of the 5- and 7-Hydroxyl Groups: These hydroxyl groups are often involved in hydrogen bonding interactions with biological targets. Masking these groups through methylation or acetylation could help elucidate their importance.

C-Ring Modifications: The stereochemistry at the C2 position and the presence of the C2-C3 single bond are characteristic of flavanones.

Stereochemistry: The biological activity of flavanones can be stereospecific. Synthesizing and testing both the (S)- and (R)-enantiomers of this compound and its analogues would be essential.

Unsaturation: Oxidation of the C2-C3 bond to create the corresponding flavone (B191248) (a chrysin (B1683763) derivative) would help to understand the importance of the flavanone scaffold for this compound's specific activities.

Table 2: Proposed Modifications to this compound for SAR Studies

Modification SiteProposed ModificationRationale
B-RingIntroduction of hydroxyl, methoxy, and halogen substituentsInvestigate the influence of electronic and steric effects on activity.
A-Ring (C5, C7)Methylation or acetylation of hydroxyl groupsDetermine the importance of hydrogen bonding capabilities.
C-Ring (C2)Synthesis of both enantiomersAssess the stereoselectivity of biological targets.
C-Ring (C2-C3)Dehydrogenation to the corresponding flavoneEvaluate the importance of the flavanone core structure.

Development of Probes and Conjugates for Mechanistic Research of this compound

To unravel the molecular mechanisms by which this compound exerts its biological effects, the development of chemical probes and conjugates is an invaluable strategy. These tools can be used to identify cellular targets, visualize the subcellular localization of the compound, and facilitate pull-down assays.

Design of this compound-Based Probes: A common approach to designing a chemical probe from a natural product is to identify a position on the molecule where a linker can be attached without significantly diminishing its biological activity. This often requires preliminary SAR data to identify non-essential regions of the pharmacophore.

For this compound, the B-ring could be a suitable attachment point for a linker, potentially at the 4'-position, assuming that substitutions at this position are tolerated. The linker would then be connected to a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) for imaging studies or a biotin (B1667282) tag for affinity-based protein profiling and target identification.

Synthesis of Probes and Conjugates: The synthesis would likely involve preparing a B-ring precursor (a benzaldehyde) that already contains a functional group suitable for linker attachment, such as an amino or carboxyl group. This functionalized benzaldehyde would then be used in the flavanone synthesis as described in section 6.1. Following the synthesis of the functionalized this compound analogue, the reporter tag can be coupled to the linker.

Table 3: Components of a Potential this compound-Based Chemical Probe

ComponentExamplePurpose
Core Scaffold This compoundProvides the binding affinity and selectivity for the biological target.
Linker Alkyl chain, polyethylene (B3416737) glycol (PEG)Provides spatial separation between the scaffold and the reporter tag to minimize interference with binding.
Reporter Tag Fluorescein, BiotinEnables visualization (fluorescence microscopy) or enrichment (affinity purification) of the target.

The development of such chemical tools would represent a significant step forward in understanding the molecular pharmacology of this compound, paving the way for the rational design of more potent and selective therapeutic agents based on its novel biological activities.

Molecular Mechanisms of Alpinone S Biological Actions

Anti-inflammatory Mechanisms of Alpinone

Cellular Pathway Interventions and Comparative Analyses (e.g., with hydrocortisone)

This compound has been identified as a positive regulator within the immune antiviral response, particularly in Atlantic salmon kidney cells. Its antiviral activity against the infectious salmon anemia virus (ISAV) is mediated through the upregulation of cytosolic receptors for single-stranded RNA, namely Retinoic acid-inducible gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5). Furthermore, this compound promotes the expression of genes encoding key components of the RIG-I/MDA5 signaling pathways, including mitochondrial antiviral-signaling protein (MAVS), TNF Receptor Associated Factor 3 (TRAF3), TANK-binding kinase 1 (TBK1), I-kappaB kinase ε (IKKε), and the transcription factors IRF-3 and IRF7. This cascade ultimately leads to an increased expression of interferon-alpha (IFNα) and myxovirus resistance (Mx) mRNAs. Research suggests that this compound's targets are positioned upstream of the kinases TBK1 and IKKε, contributing to its ability to counteract viral evasion mechanisms that delay or prevent interferon-mediated responses. lipidmaps.orguni.lunih.govrsc.org

Beyond its antiviral properties, this compound 3-acetate, a derivative of this compound, has demonstrated anti-inflammatory effects. Studies in a mouse model of ear edema showed that this compound 3-acetate significantly inhibits inflammation induced by 12-O-tetradecanoylphorbol 13-acetate (TPA). researchgate.netwikipedia.orgfishersci.ca Comparative translatome analyses were conducted to assess the bioactivities of this compound 3-acetate against hydrocortisone (B1673445) in THP-1-derived macrophages, which were induced by TPA and cultured with Escherichia coli O-111 lipopolysaccharide. The microarray analysis revealed that both this compound 3-acetate and hydrocortisone co-upregulated 155 genes and co-downregulated 41 genes. Direct comparisons of translationally regulated genes indicated that this compound 3-acetate uniquely upregulated 5 gene probes and hydrocortisone uniquely downregulated 10 gene probes. These findings suggest that this compound 3-acetate possesses medicinal possibilities similar to those of hydrocortisone in modulating gene expression related to inflammatory responses. researchgate.netwikipedia.orgfishersci.ca

The comparative gene regulation by this compound 3-acetate and hydrocortisone is summarized in the table below:

CompoundCo-upregulated Genes (with other compound)Co-downregulated Genes (with other compound)Uniquely Upregulated GenesUniquely Downregulated Genes
This compound 3-acetate155 researchgate.netwikipedia.orgfishersci.ca41 researchgate.netwikipedia.orgfishersci.ca5 researchgate.netwikipedia.orgfishersci.ca-
Hydrocortisone155 researchgate.netwikipedia.orgfishersci.ca41 researchgate.netwikipedia.orgfishersci.ca-10 researchgate.netwikipedia.orgfishersci.ca

Computational Approaches to this compound Molecular Mechanism Elucidation

Computational chemistry methods play a crucial role in understanding the molecular mechanisms of compounds like this compound, offering insights into their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex. This compound has been included in molecular docking analyses, such as studies investigating flavonoids as potential inhibitors of aldose reductase. researchgate.net While this compound was listed among the compounds subjected to docking, specific details regarding its binding scores, target interactions, or key amino acid residues involved in its binding to aldose reductase were not explicitly detailed in the available literature. researchgate.net General mentions of this compound's involvement in computational studies, including binding energy calculations, have also been noted in the context of its immunomodulatory and antiviral activities. mims.comresearchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing for the observation of conformational changes, stability, and interaction patterns. This compound has been a subject of molecular dynamics simulations, free energy landscape analyses, and binding energy calculations, particularly in the context of its immunomodulatory and antiviral effects in Atlantic salmon. mims.comresearchgate.net However, detailed findings from these specific simulations, such as the identified target proteins, the nature of conformational changes induced upon binding, or the stability profiles of this compound-target complexes, were not elaborated in the reviewed literature. mims.comresearchgate.net

Quantum chemical calculations offer a high level of accuracy in describing the electronic structure and interactions between molecules, including ligand-target interactions. These methods can provide a deeper understanding of the forces driving molecular recognition, such as electrostatic interactions, dispersion forces, and hydrogen bonding. While the principles and applications of quantum chemical fragmentation methods for calculating protein-ligand interaction energies are well-established in computational chemistry, no specific quantum chemical calculations or detailed results pertaining to this compound's ligand-target interactions were found in the scope of this review. nih.govrsc.orglu.sechemrxiv.orgresearchgate.net

Cellular and Biochemical Pharmacology of Alpinone

In Vitro Cell-Based Assays for Alpinone Activity

In vitro cell-based assays are fundamental tools for evaluating the biological effects of compounds, providing insights into their activity in a controlled environment. These assays allow for the assessment of cellular responses, including viability, proliferation, and specific biochemical pathways.

Mammalian cell culture models are widely utilized in pharmacological research to mimic human biological responses and assess the potential effects of compounds on various cell types cellculturecompany.comlabtoo.com. These models are crucial for evaluating drug candidates, understanding cytotoxicity, proliferation, and apoptosis, and investigating immune-mediated cellular responses epo-berlin.com. While mammalian cell lines offer advantages such as human-relevant responses, increased sensitivity, and ethical benefits over animal testing, specific detailed research findings on this compound's activity in mammalian cell culture models were not identified in the current body of search results cellculturecompany.comlabtoo.comepo-berlin.comnih.govthermofisher.com.

This compound, a flavonoid isolated from the resinous exudate of Heliotropium huascoense, has demonstrated significant antiviral activity against the infectious salmon anemia virus (ISAV), a pathogen causing severe disease in farmed Atlantic salmon researchgate.net. Studies aimed at elucidating the mechanisms behind this compound's antiviral effects have extensively utilized Atlantic salmon kidney adherent cells, such as the SHK-1 cell line, which is derived from Atlantic salmon head kidney leukocytes and exhibits some macrophage-like properties, or the ASK epithelial cell line, also from Atlantic salmon kidney researchgate.netculturecollections.org.ukatcc.org.

In these studies, salmon kidney adherent cells were treated with 15 µg/mL of this compound, and transcriptional expression of various genes was analyzed at 8, 24, and 48 hours post-treatment using real-time PCR researchgate.net. This compound was found to induce the expression of interferon-alpha (IFNa) in these kidney cells, suggesting their role in the previously reported in vivo effects researchgate.net. Furthermore, an upregulation of the IFN-induced myxovirus resistance (Mx) gene was observed, reaching maximum overexpression at 24 hours post-treatment researchgate.net.

Notably, this compound also induced the upregulation of cytosolic pattern-recognition receptors for single-stranded RNA, specifically Retinoic acid-inducible gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5) researchgate.net. However, no effects were observed on the transcriptional expression of the endosomal receptors TLR3 and TLR9 researchgate.net. Beyond the receptors, this compound upregulated the expression of genes encoding key components of the RIG-I/MDA5 signaling pathways, including mitochondrial antiviral-signaling protein (MAVS), TNF Receptor Associated Factor 3 (TRAF3), TANK-binding kinase 1 (TBK1), I-kappaB kinase ε (IKKε), and the transcription factors IRF-3 and IRF7 researchgate.net. The increased expression of these genes aligns with the observed upregulation of IFNa and Mx mRNAs researchgate.net. Experimental evidence further indicated that BX795, an inhibitor, completely prevented this compound-dependent upregulation of IFNa and IRF3, suggesting that this compound's targets are located upstream of the kinases TBK1 and IKKε within the signaling cascade researchgate.net.

Table 1: Gene Expression Modulation by this compound in Atlantic Salmon Kidney Cells (15 µg/mL)

Gene/Pathway ComponentEffect of this compoundTime to Max. OverexpressionRelated Pathway
IFNaUpregulationNot specifiedAntiviral Immune Response
MxUpregulation24 hoursIFN-induced Antiviral Response
RIG-IUpregulationNot specifiedCytosolic ssRNA Recognition
MDA5UpregulationNot specifiedCytosolic ssRNA Recognition
TLR3No effectN/AEndosomal Receptor
TLR9No effectN/AEndosomal Receptor
MAVSUpregulationNot specifiedRIG-I/MDA5 Signaling
TRAF3UpregulationNot specifiedRIG-I/MDA5 Signaling
TBK1UpregulationNot specifiedRIG-I/MDA5 Signaling
IKKεUpregulationNot specifiedRIG-I/MDA5 Signaling
IRF-3UpregulationNot specifiedRIG-I/MDA5 Signaling (Transcription Factor)
IRF7UpregulationNot specifiedRIG-I/MDA5 Signaling (Transcription Factor)

Macrophages are critical mediators of the immune response, playing roles in both the initiation and resolution of inflammation nih.gov. Their activation state can significantly influence immune responses, with different stimuli leading to distinct functional subtypes nih.gov. This compound has been reported to exhibit immunomodulatory activities, including the activation of macrophage cell lines researchgate.net. Studies have indicated that this compound can increase the transcriptional expression of genes within macrophage cell lines, contributing to its observed immunomodulatory and antiviral effects researchgate.net. This suggests a direct role for this compound in modulating macrophage function, potentially influencing their capacity to respond to pathogens or inflammatory signals.

Transcriptional and Proteomic Analyses of this compound Effects

Understanding the effects of this compound at the molecular level involves investigating changes in gene expression (transcriptional analyses) and, where applicable, protein expression (proteomic analyses).

Real-time Polymerase Chain Reaction (RT-PCR), often referred to as quantitative real-time PCR (RT-qPCR), is a highly sensitive and widely used technique for quantifying gene expression levels patsnap.comthermofisher.comnih.gov. This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific DNA targets, with real-time monitoring of product accumulation using fluorescent dyes or probes patsnap.comthermofisher.comnih.gov. It allows for the precise measurement of mRNA levels, serving as a direct indicator of gene expression patsnap.com.

In the context of this compound research, RT-PCR has been instrumental in analyzing its effects on gene expression in Atlantic salmon kidney cells researchgate.net. As detailed in Section 8.1.2, this technique was used to quantify the transcriptional changes in pattern-recognition receptor genes (e.g., RIG-I, MDA5, TLR3, TLR9) and genes involved in downstream signaling pathways (e.g., MAVS, TRAF3, TBK1, IKKε, IRF-3, IRF7) following this compound treatment researchgate.net. The ability of RT-PCR to provide quantitative data has been crucial in demonstrating this compound's role in upregulating key antiviral and immune-related genes in fish cell lines researchgate.net.

Microarray and RNA sequencing (RNA-Seq) are powerful technologies employed for comprehensive gene expression profiling, providing a global view of transcriptome activity cd-genomics.comlabmanager.com. Microarrays involve hybridizing labeled RNA samples to a solid surface containing thousands of specific DNA probes, allowing for the simultaneous measurement of expression levels for known genes cd-genomics.comlabmanager.comthermofisher.com. RNA-Seq, a next-generation sequencing technique, sequences all RNA molecules in a sample, offering an unbiased view of both known and novel transcripts, including splice variants and non-coding RNAs labmanager.complos.org. RNA-Seq generally provides superior sensitivity for detecting low-abundance transcripts, a broader dynamic range, and the ability to identify novel genes or isoforms compared to microarrays plos.orgrna-seqblog.com. Microarrays, however, remain valuable for large-scale, cost-sensitive studies focusing on well-characterized gene sets labmanager.comthermofisher.com.

Despite the broad utility of these techniques in gene regulation profiling, specific research findings detailing the use of microarray or RNA sequencing to study the effects of this compound on gene regulation were not identified in the current search results. Current transcriptional analyses for this compound primarily rely on RT-PCR for targeted gene expression quantification.

Polysome Profiling for Translational Control

Biochemical Pathway Analysis and Enzyme Assays for this compound

Enzyme assays are fundamental laboratory techniques used to quantify the activity and function of enzymes, offering critical insights into enzyme kinetics, regulation, and interactions with substrates and inhibitors redalyc.orgmdpi.combiocompare.com. These assays are essential for understanding metabolic processes, disease mechanisms, and identifying potential therapeutic targets ontosight.airedalyc.orgbiocompare.com. Biochemical pathway analysis, often complemented by enzyme assays, helps to map the effects of compounds on intricate cellular networks nih.gov.

This compound, as a flavonoid, is broadly recognized for its ability to modulate various cellular enzyme functions researchgate.net. For instance, this compound 3-acetate, a derivative, has demonstrated anti-inflammatory activity by inhibiting 12-O-tetradecanoyiphorbol 13-acetate-induced inflammation in a mouse model researchgate.netdntb.gov.ua. This indicates an interaction with enzymes involved in inflammatory cascades. Additionally, this compound has been mentioned in the context of inhibiting breast cancer resistance protein (BCRP) frontiersin.org. While BCRP is a transporter protein rather than a metabolic enzyme, its inhibition represents a significant biochemical interaction that can influence drug disposition and cellular responses. However, specific detailed research findings from enzyme inhibition assays or comprehensive biochemical pathway analyses directly performed on this compound, explicitly detailing its precise enzyme targets, kinetic parameters, or affected metabolic pathways, are not extensively documented in the provided search results. The general understanding is that flavonoids like this compound exert their biological effects, in part, through the modulation of enzyme activities researchgate.netrsc.org.

Intracellular Disposition and Localization Studies of this compound

Intracellular disposition and localization studies are crucial for understanding how a compound is absorbed by cells, where it distributes within the cellular compartments, and how it is metabolized or effluxed nih.govnih.gov. These studies provide vital information on the bioavailability of a compound at its intracellular targets nih.gov. Cellular uptake can be influenced by factors such as concentration, incubation time, temperature, and specific endocytic pathways nih.govdovepress.commdpi.comnih.gov.

Despite the known biological activities of this compound, specific detailed studies on its intracellular disposition and subcellular localization within various cell types are not explicitly found in the current search results. General principles of cellular uptake mechanisms, such as energy-dependent endocytosis (e.g., clathrin-mediated endocytosis and macropinocytosis), have been elucidated for other compounds and nanoparticles, showing uptake to be concentration-, time-, and temperature-dependent nih.govmdpi.com. The intracellular bioavailability of a compound is influenced by the expression of drug-transporting proteins and metabolizing enzymes within cells nih.gov. Without specific studies, the precise mechanisms by which this compound enters cells, its distribution to organelles, or its intracellular fate remain to be fully characterized.

Structure Activity Relationship Sar Studies of Alpinone and Its Analogues

Design Principles for Alpinone SAR Investigations

The design of SAR investigations for this compound typically involves a systematic approach to correlate specific chemical features with biological outcomes. A primary principle is the modification of this compound's core flavanone (B1672756) structure to create a series of analogues. japsonline.com These modifications can include alterations to hydroxyl group positions, the introduction or removal of double bonds, and changes to methoxy (B1213986) groups. japsonline.comresearchgate.net The aim is to observe how these precise structural changes impact the compound's activity against specific biological targets or pathways. For instance, in studies of antioxidant activity, researchers might systematically vary substituents to understand their influence on radical scavenging capabilities. japsonline.comresearchgate.net

Key design considerations for this compound SAR investigations include:

Targeted Modifications: Introducing specific chemical changes at various positions on the flavanone scaffold, such as the A, B, and C rings, to probe the importance of different functional groups.

Activity Profiling: Evaluating the biological activity of this compound and its analogues across a range of assays, such as antioxidant activity (e.g., DPPH method) or antiviral effects. japsonline.comresearchgate.net

Comparative Analysis: Comparing the activities of this compound with its analogues and other known compounds (e.g., other flavonoids) to identify superior or inferior structural motifs. japsonline.com

Computational Guidance: Utilizing in silico methods, such as molecular docking and QSAR modeling, to guide the design of analogues and predict their potential activities before experimental synthesis. japsonline.comjapsonline.com

Correlation of this compound Structural Motifs with Biological Activities

Research has begun to establish correlations between specific structural motifs of this compound and its analogues with their biological activities, particularly in the context of antioxidant and antiviral effects.

Antioxidant Activity: Studies on this compound and other flavanones isolated from Caesalpinia sappan heartwood have provided insights into the structural requirements for antioxidant potency. For flavanones, the order of antioxidative strength was observed as Naringenin-5-methyl ether (NR) > Pinostrobin (B192119) (PN) > this compound (AL). japsonline.comjapsonline.com This suggests that the presence and position of hydroxyl groups play a crucial role. For example, the hydroxyl group at the C-7 and C-4′ positions of NR was found to be crucial for interaction with cytochrome P450 (CP450). japsonline.combibliomed.org While this compound possesses hydroxyl groups, its antioxidant activity was found to be less potent than NR and PN in some in vitro assays. japsonline.comjapsonline.com

The presence of a double bond between C2 and C3 in flavonoids, which creates a planar molecule, is generally associated with enhanced protective effects and increased double bond conjugation, contributing to antioxidant activity. researchgate.net The location of hydroxyl groups in flavonoids also significantly influences their inhibition of prooxidant enzymes. japsonline.com

Antiviral Activity: this compound has demonstrated antiviral activity, specifically against the infectious salmon anemia virus (ISAV). researchgate.net Its antiviral mechanism in fish involves the upregulation of pattern-recognition receptor genes, including RIG-I and MDA5, and genes of downstream signaling pathways such as MAVS, TRAF3, TBK1, IKKε, IRF-3, and IRF7. researchgate.net This indicates that this compound acts as a positive regulator of the immune antiviral response. researchgate.net While specific structural motifs directly correlating with this antiviral mechanism in this compound itself were not detailed in the provided search results, the broader context of flavonoid SAR suggests that the arrangement of functional groups is critical for such interactions. researchgate.net

Table 1: Antioxidant Activity Comparison of Flavanones

CompoundMolecular FormulaAntioxidant Activity (Order)Key Structural Features Discussed in SAR
Naringenin-5-methyl ether (NR)C16H14O5HighestHydroxyl groups at C-7 and C-4′ crucial for CP450 interaction. japsonline.combibliomed.org
Pinostrobin (PN)C16H14O4ModerateAbsence of hydroxyl group at C-3 shows better binding energy for LO. japsonline.combibliomed.org
This compound (AL)C16H14O5LowestLess potent than NR and PN in some antioxidant assays. japsonline.comjapsonline.com

In Silico SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

In silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this compound SAR investigations. japsonline.comjapsonline.com These computational approaches allow for the prediction of biological activity from molecular structure, guiding the design of new compounds and characterizing existing ones. collaborativedrug.com

Molecular Docking: This technique simulates the interaction between this compound (or its analogues) and target proteins, providing atomic-level data on binding modes and energies. japsonline.com For instance, molecular docking studies have been used to analyze the in silico SAR of this compound and other flavanones against enzymes involved in oxidative stress, such as cytochrome P450 (CP450), lipoxygenase (LO), NADPH oxidase (NO), and xanthine (B1682287) oxidase (XO). japsonline.comjapsonline.com In one study, the absence of a hydroxyl group at the C-3 position of Pinostrobin (PN) showed better binding energy (ΔG = −4.05 kcal/mol) compared to this compound (ΔG = −1.7 kcal/mol) in lipoxygenase (LO), indicating the importance of this position for LO inhibition. japsonline.combibliomed.org

QSAR Modeling: QSAR models establish mathematical relationships between the physicochemical properties of compounds and their biological activities. japsonline.commdpi.com These models can predict the inhibitory potency of compounds based on their molecular properties. mdpi.comresearchgate.net While specific QSAR models solely for this compound were not detailed, the broader application of QSAR in flavonoid research, which includes this compound, aims to identify crucial pharmacophoric features and predict activity. mdpi.comresearchgate.net Such models consider factors like functional groups, stereochemical structure, size, shape, and electronic effects. japsonline.com

Table 2: In Silico Binding Energy Comparison for Lipoxygenase (LO) Inhibition

CompoundBinding Energy (ΔG, kcal/mol) japsonline.combibliomed.org
Pinostrobin (PN)-4.05
This compound (AL)-1.7

Experimental Validation of Predicted SAR Hypotheses for this compound

Experimental validation is a critical step to confirm the predictions derived from in silico SAR and QSAR modeling. This involves synthesizing the designed this compound analogues and testing their biological activities in vitro (e.g., cell-based assays) and, if applicable, in vivo (e.g., animal models). mdpi.comnih.gov

For this compound, experimental validation has been performed to confirm its antioxidant and antiviral activities. For example, in vitro antioxidant activity of this compound, alongside other flavanones, was carried out using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method, showing its potency as an antioxidant. japsonline.comjapsonline.com The results of these in vitro assays were then compared with the tendencies of antioxidative strength calculated from density functional theory, demonstrating a consistent activity order. japsonline.comresearchgate.net

In the context of antiviral activity, this compound's ability to upregulate immune response genes in Atlantic salmon kidney cells was experimentally demonstrated through real-time PCR, validating its role as a positive regulator of the immune antiviral response. researchgate.net Such experimental data are crucial for refining SAR models and understanding the true biological impact of structural modifications. nih.gov

Preclinical in Vivo Efficacy Research Using Animal Models of Alpinone

Selection and Justification of Animal Models for Alpinone Efficacy Studies

The choice of animal models for assessing the in vivo efficacy of this compound is guided by the specific therapeutic area of interest. To date, research has primarily involved aquatic and rodent models, each selected for their relevance to particular human and animal diseases.

Rodent models, especially mice, are standard in preclinical research for evaluating anti-inflammatory agents due to their physiological similarities to humans, cost-effectiveness, and the availability of validated experimental protocols. For the study of a related compound, this compound 3-acetate, a mouse model of ear edema was selected to specifically assess topical anti-inflammatory activity. This model is well-established for screening compounds that can mitigate inflammation characterized by edema, erythema, and cellular infiltration, providing a reliable system to observe localized anti-inflammatory effects.

Atlantic salmon (Salmo salar) serves as a highly relevant animal model for investigating the immunomodulatory and antiviral properties of this compound, particularly in the context of aquaculture. The salmon farming industry faces significant economic losses from viral pathogens, making the development of effective prophylactic and therapeutic agents a priority. Atlantic salmon are the natural hosts for several devastating viruses, including Infectious Pancreatic Necrosis Virus (IPNV) and Infectious Salmon Anemia Virus (ISAV). Using this model allows for efficacy testing in a target species under controlled experimental infection conditions that mimic natural disease progression, thus providing directly applicable data for veterinary medicine and aquaculture.

Efficacy Assessment in Infection Models (e.g., Infectious Salmon Anemia Virus)

This compound's antiviral efficacy has been evaluated in aquatic infection models. While in vitro studies have shown that this compound possesses antiviral effects against the Infectious Salmon Anemia Virus (ISAV), in vivo research has focused on the Infectious Pancreatic Necrosis Virus (IPNV). nih.govnih.gov

In an experimental infection model, Atlantic salmon pre-treated with this compound showed significantly reduced clinical signs of IPNV disease, which include swollen abdomen, exophthalmia (bulging eyes), and anorexia. aquahoy.com A key finding was the drastic reduction in viral load in the kidney, a primary site of IPNV replication. By day 26 post-infection, the this compound-treated group exhibited a viral load that was a thousand times lower than the control groups. aquahoy.com

Efficacy Assessment in Inflammatory Models (e.g., Mouse Ear Edema)

The anti-inflammatory potential of an this compound derivative has been demonstrated in a mouse model of topical inflammation. A study investigating this compound 3-acetate showed that it markedly inhibits ear edema induced by the inflammatory agent 12-O-tetradecanoyiphorbol 13-acetate (TPA). nih.gov This model is a standard for assessing acute inflammation, and the positive results indicate that this compound derivatives possess significant anti-inflammatory properties, comparable in some respects to hydrocortisone (B1673445), a commonly used corticosteroid. nih.gov

Pharmacodynamic Marker Monitoring in Preclinical Models of this compound

Pharmacodynamic (PD) markers are essential for understanding how a compound affects the body. In preclinical studies of this compound, various molecular and genetic markers have been monitored to elucidate its mechanism of action.

In Atlantic salmon, this compound administration was found to significantly upregulate the expression of key immune-related genes. A single intramuscular dose led to increased transcription of several cytokines in the kidney, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interferon-alpha (IFN-α), interferon-gamma (IFN-γ), and transforming growth factor-beta 1 (TGF-β1). nih.gov In the context of IPNV infection, this compound pre-treatment led to an increased gene expression of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Interleukin-12 beta (IL-12β) in the gills of the fish five days after infection, indicating a more robust and early immune response. aquahoy.com

Further cellular studies in salmon kidney cells revealed that this compound's antiviral activity is linked to the upregulation of the retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) pathways. nih.gov this compound treatment increased the expression of RIG-I, MDA5, and downstream signaling components such as MAVS, TRAF3, TBK1, IKKε, and the transcription factors IRF-3 and IRF7. nih.gov This stimulation of the innate immune system leads to the production of IFN-α and the antiviral protein Mx. nih.gov

In the mouse ear edema model, the bioactivity of this compound 3-acetate was assessed by comparing its effect on the translatome (the set of all messenger RNA being actively translated) with that of hydrocortisone. The analysis revealed that both compounds upregulated 155 genes and downregulated 41 genes in common, suggesting shared pathways of anti-inflammatory action. nih.gov

Table 1: Pharmacodynamic Markers Modulated by this compound in Preclinical Models
Animal ModelMarker TypeUpregulated MarkersReference
Atlantic Salmon (Salmo salar)Cytokines / Immune GenesTNF-α, IL-1, IFN-α, IFN-γ, TGF-β1, IL-8, IL-12β, Mx nih.govnih.govaquahoy.com
Antiviral Signaling Pathway GenesRIG-I, MDA5, MAVS, TRAF3, TBK1, IKKε, IRF-3, IRF7 nih.gov
Mouse (Ear Edema Model)Gene Expression (Translatome)155 genes commonly upregulated with hydrocortisone nih.gov

Preclinical Pharmacokinetic (PK) Studies of this compound

As of the current available scientific literature, there are no published preclinical pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Such studies are essential for determining the compound's bioavailability and for establishing dosing regimens for further preclinical and potential clinical development.

Absorption and Distribution in Animal Tissues

Currently, there is a notable lack of specific preclinical in vivo data detailing the absorption and distribution of the chemical compound this compound in animal tissues. Extensive searches of scientific literature and databases did not yield any studies that have investigated the pharmacokinetic profile of this compound, including its absorption characteristics and subsequent distribution into various organs and tissues following administration in animal models.

While research exists for other flavonoids, and more broadly for extracts of plants from the Alpinia genus, this information is not specific to this compound and therefore cannot be used to accurately describe its in vivo behavior. Pharmacokinetic studies are crucial for understanding the bioavailability and tissue exposure of a compound, which are key determinants of its potential efficacy and safety. The absence of such data for this compound highlights a significant gap in the scientific understanding of this particular compound.

Further research, including in vivo studies in relevant animal models such as rats or mice, is necessary to elucidate the absorption and distribution profile of this compound. Such studies would typically involve the administration of this compound and subsequent measurement of its concentration in plasma and various tissues over time.

Metabolism and Excretion Pathways in Animal Models

Metabolism studies would identify the enzymatic processes involved in the biotransformation of this compound and characterize the resulting metabolites. This information is vital for understanding the compound's potential for drug-drug interactions and for determining whether the parent compound or its metabolites are responsible for any observed pharmacological activity.

Excretion studies would determine the primary routes and rates of elimination of this compound and its metabolites from the body, typically through urine and feces. This is essential for assessing the compound's half-life and potential for accumulation in the body. Without dedicated in vivo studies on this compound, its metabolic fate and excretion patterns in animal models remain unknown.

Emerging Research Directions and Future Prospects for Alpinone

Advanced Analytical Methodologies for Complex Biological Matrices in Alpinone Research

The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissues is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. While traditional analytical methods have been employed, the trend is moving towards more advanced and robust techniques that offer higher sensitivity, specificity, and throughput.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a powerful tool for this compound research. nih.govmdpi.comnih.govnih.govnih.govresearchgate.netspringernature.com This technique offers excellent separation efficiency and highly selective and sensitive detection, making it ideal for measuring low concentrations of the analyte in intricate biological samples. nih.govmdpi.comnih.govnih.govnih.govresearchgate.netspringernature.com A typical UPLC-MS/MS method for a flavonoid like this compound would involve a simple liquid-liquid or solid-phase extraction from the biological matrix, followed by chromatographic separation on a C18 column and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govnih.gov

Below is a hypothetical table outlining the key parameters for a UPLC-MS/MS method for this compound quantification in human plasma, based on established methods for similar compounds.

Table 1: Hypothetical UPLC-MS/MS Parameters for this compound Quantification

ParameterSpecification
Chromatography System Waters ACQUITY UPLC
Mass Spectrometer Waters Xevo TQ-S
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of this compound and metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) To be determined (e.g., m/z 271.1 → 153.1)
MRM Transition (IS) To be determined (e.g., for a suitable internal standard)
Linear Range e.g., 1 - 1000 ng/mL
Limit of Quantification (LOQ) e.g., 1 ng/mL

Note: The MRM transitions are hypothetical and would need to be optimized experimentally.

The development and validation of such advanced analytical methods will be crucial for conducting detailed pharmacokinetic studies, enabling a better understanding of the absorption, distribution, metabolism, and excretion of this compound in preclinical and clinical settings.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies

Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), are poised to revolutionize our understanding of this compound's mechanisms of action. By providing a holistic view of the cellular response to this compound, these technologies can help identify novel molecular targets and pathways.

A key study has already demonstrated the power of a transcriptomic approach in elucidating the antiviral activity of this compound. nih.gov In Atlantic salmon kidney cells, this compound was shown to upregulate the expression of genes involved in the innate immune response to viral infections. nih.gov Specifically, it induced the expression of interferon-alpha (IFNa) and the myxovirus resistance (Mx) gene. nih.gov Furthermore, this compound upregulated the expression of genes encoding cytosolic RNA sensors like RIG-I and MDA5, and key components of their downstream signaling pathways, including MAVS, TRAF3, TBK1, IKKε, IRF3, and IRF7. nih.gov

Table 2: Genes Upregulated by this compound in Atlantic Salmon Kidney Cells

Gene CategoryUpregulated Genes
Interferon Response IFNa, Mx
Viral RNA Sensors RIG-I, MDA5
Signaling Pathway Components MAVS, TRAF3, TBK1, IKKε, IRF3, IRF7

Source: Benavides et al., 2022 nih.gov

Future research should build upon these findings by integrating proteomics and metabolomics data. A proteomic analysis of this compound-treated cells could identify changes in protein expression and post-translational modifications that are downstream of the observed transcriptomic changes. nih.govwellcomeopenresearch.orgfrontiersin.orgresearchgate.net For instance, one could investigate whether the upregulation of interferon genes translates to increased levels of interferon proteins. nih.gov

Metabolomics studies could reveal alterations in cellular metabolism in response to this compound. mdpi.comresearchgate.netnih.govresearchgate.net For example, changes in the levels of key metabolites involved in energy production or inflammatory pathways could provide further insights into the compound's mode of action. mdpi.comnih.govresearchgate.net The integrated analysis of data from these different omics platforms will provide a comprehensive, multi-layered understanding of the biological effects of this compound.

Computational Chemistry and Artificial Intelligence in this compound Research and Drug Discovery

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery and development. These in silico approaches can significantly accelerate the research process by predicting the biological activities of compounds and identifying potential molecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netbiointerfaceresearch.comnih.govmdpi.com In the context of this compound research, molecular docking can be used to predict its binding affinity to various protein targets, such as viral enzymes or proteins involved in inflammatory signaling. nih.govresearchgate.netbiointerfaceresearch.comnih.govmdpi.com For instance, a study on bioactive compounds from Alpinia officinarum, a plant from the same family as the source of this compound, used in silico methods to identify potential inhibitors of the Zika virus protease. researchgate.netresearchgate.net

Table 3: Example of In Silico Analysis of a Flavonoid (Hypothetical for this compound)

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Viral Protease -8.5HIS41, CYS145
Cyclooxygenase-2 (COX-2) -7.9ARG120, TYR355
Tumor Necrosis Factor-alpha (TNF-α) -7.2TYR59, TYR119

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

The binding energy, represented by the docking score, indicates the strength of the interaction between the ligand (this compound) and the protein target. nih.gov A lower binding energy generally suggests a more stable complex. nih.gov The identification of key interacting amino acid residues can guide the design of more potent and selective this compound derivatives. researchgate.net

Beyond molecular docking, AI and machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. nih.gov This can be used to screen virtual libraries of this compound analogs for improved antiviral or anti-inflammatory activity. nih.govmdpi.com These computational approaches can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for experimental validation. biointerfaceresearch.comnih.gov

Sustainable Production and Biotechnological Advancements for this compound

The traditional method of obtaining this compound from plant sources can be inefficient and unsustainable. Biotechnological approaches, particularly metabolic engineering of microorganisms, offer a promising alternative for the sustainable and scalable production of this valuable flavonoid. nih.govresearchgate.netscispace.comfrontiersin.orgmdpi.com

Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli can be engineered to produce flavonoids by introducing the necessary biosynthetic genes from plants. nih.govresearchgate.netresearchgate.netnih.govmdpi.com The biosynthesis of flavonoids in plants starts from the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) scaffold, which is then converted to a flavanone (B1672756), the precursor to this compound. mdpi.com

The key enzymes involved in the biosynthesis of the flavanone backbone, which could be heterologously expressed in a microbial host for this compound production, are listed in the table below.

Table 4: Key Enzymes for Flavanone Biosynthesis in a Microbial Host

EnzymeFunction
Phenylalanine ammonia-lyase (PAL) Converts L-phenylalanine to cinnamic acid
Cinnamate-4-hydroxylase (C4H) Hydroxylates cinnamic acid to p-coumaric acid
4-coumarate:CoA ligase (4CL) Activates p-coumaric acid to p-coumaroyl-CoA
Chalcone synthase (CHS) Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone
Chalcone isomerase (CHI) Isomerizes naringenin chalcone to naringenin (a flavanone)

Further enzymatic steps would be required to convert naringenin to this compound. Metabolic engineering strategies can be employed to optimize the flux through this heterologous pathway and maximize the yield of the desired product. nih.govresearchgate.netnih.govmdpi.com These strategies may include overexpressing rate-limiting enzymes, downregulating competing metabolic pathways, and optimizing fermentation conditions. researchgate.net The development of such microbial cell factories will be crucial for the cost-effective and environmentally friendly production of this compound for research and potential commercial applications.

Interdisciplinary Research Collaborations Focused on this compound

The multifaceted nature of this compound research necessitates a collaborative approach, bringing together experts from various scientific disciplines. To fully realize the potential of this compound, interdisciplinary research collaborations are essential.

Such collaborations would ideally involve:

Natural Product Chemists: To isolate and characterize this compound and related compounds from natural sources.

Analytical Chemists: To develop and validate sensitive methods for the quantification of this compound in biological systems.

Molecular and Cell Biologists: To investigate the mechanisms of action of this compound at the cellular and molecular level.

Pharmacologists: To evaluate the efficacy and safety of this compound in preclinical models of disease.

Computational Biologists and Chemists: To perform in silico studies to predict the bioactivity of this compound and guide the design of new derivatives.

Biochemical Engineers: To develop and optimize biotechnological processes for the sustainable production of this compound.

By fostering communication and synergy between these different fields, researchers can accelerate the pace of discovery and translation in this compound research. Such collaborations can lead to a more comprehensive understanding of the compound's properties and facilitate its development into a potential therapeutic agent or a valuable biotechnological product. The establishment of research consortia and networks focused on flavonoids like this compound will be instrumental in driving the field forward. kaust.edu.saresearchgate.netnih.govnih.govuniroma1.it

Q & A

Q. What are the primary natural sources and structural characteristics of Alpinone?

this compound is a naturally occurring flavanone derivative first isolated from Alpinia japonica seeds and sunflowers (Helianthus annuus). Structurally, it has been identified as 7-O-methyl pinobanksin (5-hydroxy-7-methoxyflavanone), confirmed via synthesis and spectral analysis . Its acetate derivative, this compound 3-acetate, retains the core structure with an acetyl group at the 3-position, enhancing stability for experimental applications .

Q. What experimental models are used to assess this compound's anti-inflammatory activity?

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard preclinical assay. This compound 3-acetate demonstrated dose-dependent inhibition of edema, with mechanisms linked to suppression of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-12) and upregulation of anti-inflammatory markers like heme oxygenase-1 . Researchers should standardize dosing intervals (e.g., pre- vs. post-TPA administration) and include histopathological analysis to validate findings.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound from flavanone precursors?

Methodological steps :

  • Starting material : 5-hydroxy-7-methoxyflavanone (derived from partial demethylation of dimethoxy precursors).
  • Fenton oxidation : Use Fe²⁺/H₂O₂ under controlled pH (3–4) to oxidize the flavanone backbone, yielding this compound with minimal side products .
  • Alternative routes : Iodine/silver acetate in ethanol (reflux, 2 hours) produces intermediates, but this method halts at the 3-iodo stage, requiring acid hydrolysis (HCl in alcohol) for final deprotection .

Table 1: Synthesis Optimization Strategies

MethodAdvantagesLimitationsYield (%)Reference
Fenton oxidationHigh specificity, fewer byproductsRequires strict pH control60–70
Iodine/AgOAcScalable for intermediatesIncomplete deiodination40–50
Acid hydrolysisEfficient deprotectionRisk of coumaranone formation75–85

Q. What strategies resolve structural ambiguities in this compound derivatives?

Early misidentification of related compounds (e.g., "apothis compound" as 2-benzyl-2-hydroxy-4,6-dimethoxycoumaran-3-one) underscores the need for multi-modal structural validation :

  • Spectroscopy : Compare NMR (¹H/¹³C) and IR profiles with synthetic standards .
  • X-ray crystallography : Resolve stereochemical uncertainties, particularly for acetylated derivatives .
  • Chromatographic purity : Use HPLC-MS to confirm >95% purity, as impurities can skew bioactivity results .

Q. How to address discrepancies in reported biological activities of this compound across studies?

Contradictions in immunomodulatory or antiviral data often arise from:

  • Model variability : In vitro cytokine assays (e.g., THP-1 cells) vs. in vivo edema models .
  • Compound stability : this compound 3-acetate’s enhanced bioavailability vs. This compound’s rapid metabolism .
  • Dosage regimes : Suboptimal dosing in antiviral studies (e.g., SARS-CoV-2 PLpro inhibition) may obscure efficacy .

Table 2: Key Bioactivity Findings and Variables

ActivityModel SystemCritical VariablesReference
Anti-inflammatoryTPA-induced edema (mice)Dosing timing (pre-/post-TPA)
AntiviralSARS-CoV-2 PLpro assayIC50 validation (e.g., SIMR3030 control)
ImmunomodulationIFNAR inhibitionCytokine profiling (multiplex assays)

Q. What methodological frameworks are recommended for designing studies on this compound’s mechanism of action?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to ensure rigor:

  • Population : Define cell lines (e.g., RAW 264.7 macrophages) or animal strains (e.g., BALB/c mice).
  • Intervention : Standardize this compound concentrations (e.g., 10–100 µM in vitro; 5–20 mg/kg in vivo).
  • Comparison : Use positive controls (e.g., dexamethasone for anti-inflammatory assays).
  • Outcome : Quantify endpoints (e.g., edema reduction %, cytokine ELISA values) .

Key Recommendations for Researchers

  • Synthesis : Prioritize Fenton oxidation for high-purity this compound, but validate intermediates chromatographically .
  • Bioassays : Include pharmacokinetic profiling (e.g., plasma half-life) to clarify in vivo vs. in vitro disparities .
  • Data Reporting : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid peer-review pitfalls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.